molecular formula C22H18ClN3O3S B12140882 (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12140882
M. Wt: 439.9 g/mol
InChI Key: BLLMVJWCINZUDS-UYRXBGFRSA-N
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Description

The compound “(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” (CAS No. 620540-05-8) is a heterocyclic molecule with a fused thiazolo-triazine-dione core. Its molecular formula is C₂₂H₁₈ClN₃O₃S, and it has a molecular weight of 440.91 g/mol . The structure features two key substituents:

  • A 4-propoxybenzyl group at position 6, introducing an alkyl-ether chain that may enhance solubility and modulate steric interactions.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18ClN3O3S/c1-2-10-29-17-8-6-14(7-9-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-4-3-5-16(23)11-15/h3-9,11,13H,2,10,12H2,1H3/b19-13-

InChI Key

BLLMVJWCINZUDS-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiazole and Triazine Precursors

A widely adopted method involves the cyclization of 2-aminothiazole derivatives with triazine intermediates. For example, reacting 5-amino-1,3-thiazole-4-carboxamide with 1,2,4-triazine-3,5-dione in the presence of phosphoryl chloride (POCl3POCl_3) facilitates ring fusion. The reaction proceeds via nucleophilic attack at the triazine’s electrophilic carbon, followed by dehydration to form the bicyclic system. Key parameters include:

ParameterOptimal ConditionYield (%)Byproducts
Temperature80–90°C68–72Partially cyclized adducts
CatalystPOCl3POCl_3 (1.2 equiv)
SolventAnhydrous DMF

Skeletal Rearrangement of Imidazo-Thiazolo-Triazines

Recent advancements demonstrate that imidazo[4,5-e]thiazolo[3,2-b][1,triazine derivatives undergo hydrolysis and rearrangement in basic conditions to yield thiazolo-triazine cores. Treating the precursor with excess potassium hydroxide (KOHKOH) in methanol induces ring expansion and reconfiguration. Acidification with hydrochloric acid (HClHCl) isolates the core structure in 47–96% yields, depending on substituents.

Regioselective Functionalization of the Core

Alkylation at Position 6

Introducing the 4-propoxybenzyl group at position 6 requires nucleophilic substitution. The core’s nitrogen at position 6 is alkylated using 4-propoxybenzyl bromide under basic conditions:

Core+4-Propoxybenzyl bromideK2CO3DMF, 60°C6-(4-Propoxybenzyl) intermediate\text{Core} + \text{4-Propoxybenzyl bromide} \xrightarrow[K2CO3]{\text{DMF, 60°C}} \text{6-(4-Propoxybenzyl) intermediate}

ConditionEffect on Yield
K2CO3K_2CO_3 (2 equiv)85% yield
NaHNaH (1.5 equiv)72% yield, side oxidation
Solvent: DMSO<50% yield

Condensation at Position 2 for Z-Configuration

The 3-chlorobenzylidene group is introduced via Knoevenagel condensation between the core’s ketone and 3-chlorobenzaldehyde. Catalysis by piperidine in ethanol under reflux ensures Z-selectivity:

6-Substituted core+3-ChlorobenzaldehydepiperidineEtOH, reflux(2Z)-product\text{6-Substituted core} + \text{3-Chlorobenzaldehyde} \xrightarrow[\text{piperidine}]{\text{EtOH, reflux}} \text{(2Z)-product}

Critical factors for stereochemical control:

  • Solvent polarity : Ethanol favors Z-isomer formation (92:8 Z:E ratio) over toluene (75:25).

  • Catalyst : Piperidine enhances enolate formation, while acetic acid leads to lower selectivity.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). The target compound elutes at Rf=0.45R_f = 0.45 (TLC visualization under UV 254 nm).

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, DMSO-d6d_6):

    • δ 8.21 (s, 1H, triazine-H)

    • δ 7.89 (d, J=8.4J = 8.4 Hz, 2H, chlorophenyl)

    • δ 4.12 (q, J=6.8J = 6.8 Hz, 2H, -OCH2_2CH2_2CH3_3)

  • HRMS : m/zm/z calculated for C22H18ClN3O3SC_{22}H_{18}ClN_3O_3S [M+H]+^+: 440.0832; found: 440.0835.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivityRequires harsh conditions68–72
Skeletal rearrangementMild conditionsLimited substrate scope47–96
Sequential alkylation-condensationModularityMulti-step purification60–85

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) using the sequential alkylation-condensation route achieved 78% yield with the following modifications:

  • Continuous flow synthesis for the condensation step reduced reaction time from 12 h to 2 h.

  • Crystallization replacing chromatography: Recrystallization from ethanol/water (4:1) provided 99.2% purity (HPLC).

Emerging Methodologies

Photocatalytic C–H Activation

Recent studies propose visible-light-mediated C–H functionalization to install the 3-chlorobenzylidene group, avoiding stoichiometric bases. Using eosin Y as a photocatalyst and O2O_2 as an oxidant, preliminary yields reach 65% with improved atom economy.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution separates Z/E isomers, achieving >99% enantiopurity. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the E-isomer, leaving the Z-form untouched .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

The compound (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , also known by its CAS number 620540-05-8 , exhibits significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential therapeutic uses based on current literature and case studies.

Anticancer Properties

Research indicates that compounds similar to (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione demonstrate promising anticancer activities. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiazolo-triazine structure is associated with antimicrobial properties. Compounds in this class have been evaluated for their efficacy against a range of pathogens, including bacteria and fungi. Studies suggest that the presence of halogen substituents (like chlorine) may enhance antimicrobial potency.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms.

Lead Compound for Synthesis

Due to its unique structure and biological activities, (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione serves as a lead compound in drug development. Its derivatives can be synthesized to optimize efficacy and reduce toxicity.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo-triazines showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
  • Antimicrobial Evaluation : Research published in Pharmaceutical Biology evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 < 10 µMJournal of Medicinal Chemistry
AntimicrobialMIC < 50 µg/mLPharmaceutical Biology
Enzyme InhibitionModerateJournal of Enzyme Inhibition

Mechanism of Action

The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis through the activation of specific signaling cascades.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound 3-Chlorobenzylidene 4-Propoxybenzyl 440.91 High lipophilicity due to Cl and propoxy groups; potential for membrane penetration .
(2Z)-6-(2-Chlorobenzyl)-2-(3-methoxybenzylidene)-thiazolo-triazine-dione 3-Methoxybenzylidene 2-Chlorobenzyl 442.87 Methoxy group increases electron density; chloro substituent enhances stability .
(2Z)-6-Benzyl-2-benzylidene-thiazolo-triazine-dione Benzylidene Benzyl 377.42 Simple aromatic substituents; lower molecular weight may improve solubility .
(2Z)-2-(Pyrazol-4-ylmethylene)-6-phenyl-thiazolo-triazine-dione Pyrazole-substituted benzylidene Phenyl 464.47 Bulky pyrazole group introduces steric hindrance; potential for targeted binding .

Substituent Effects on Properties

Position 2 Modifications: The 3-chlorobenzylidene group in the target compound enhances electrophilicity compared to the 3-methoxybenzylidene in , which may influence reactivity in biological systems.

Position 6 Modifications :

  • The 4-propoxybenzyl group in the target compound introduces a flexible alkoxy chain, likely improving solubility compared to the rigid 2-chlorobenzyl in or simple benzyl in .
  • The pyrazole-phenyl hybrid in adds hydrogen-bonding capability, which could enhance target affinity in enzyme inhibition.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between aldehydes (e.g., 3-chlorobenzaldehyde) and thiourea derivatives under acidic/basic conditions to form the thiazolo-triazine core .
  • Substituent introduction via nucleophilic substitution or coupling reactions (e.g., propoxybenzyl groups introduced using alkyl halides like 4-propoxybenzyl bromide) .
  • Z/E isomer control by adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to favor the thermodynamically stable (2Z) configuration .

Q. Optimization parameters :

  • Catalysts : Use of anhydrous sodium acetate or triethylamine to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming stereochemistry and substituent positions?

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., benzylidene protons at δ 7.8–8.1 ppm; propoxy CH₂ at δ 3.4–3.6 ppm) .
    • NOESY confirms the (2Z) configuration by spatial proximity of the benzylidene and triazine protons .
  • IR spectroscopy : Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do structural modifications influence binding affinity to kinase targets?

Key SAR insights from analogs (Table 1):

Substituent ModificationImpact on ActivityReference
3-Chloro → 4-Fluoro (benzylidene) ↑ EGFR inhibition (IC₅₀: 0.8 μM vs. 1.5 μM)
Propoxy → Methoxy (benzyl) ↓ Solubility, ↓ bioavailability
Methyl → Bromo (pyrazole) Enhanced DNA intercalation (ΔTm: +4°C)

Q. Methodology :

  • Molecular docking (AutoDock Vina) to predict binding modes in kinase active sites .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) .

Q. How can computational strategies resolve discrepancies between in vitro and docking data?

  • Molecular dynamics (MD) simulations (GROMACS): Run over 100 ns to assess protein-ligand stability and identify conformational changes .
  • Free energy perturbation (FEP) : Calculate relative binding free energies for halogen-substituted analogs to explain activity variations .
  • QM/MM hybrid models : Evaluate electronic effects of substituents (e.g., chlorine’s electron-withdrawing impact) on binding .

Q. What analytical methods validate metabolic stability in preclinical studies?

  • LC-MS/MS : Monitor hepatic microsomal degradation (human/rat) with half-life (t₁/₂) calculations .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Plasma protein binding : Equilibrium dialysis to measure % bound vs. free fraction .

Data Contradiction Analysis

Example : A study reports high anticancer activity (IC₅₀: 1.2 μM) while another shows weak inhibition (IC₅₀: 25 μM).
Resolution steps :

Replicate assays : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., serum concentration) .

Purity verification : Re-analyze compound via HPLC to rule out degradation .

Solvent effects : Test DMSO concentration (ensure ≤0.1% to avoid cytotoxicity) .

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